tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(1-oxaspiro[2.5]octan-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14(4)10-5-7-13(8-6-10)9-16-13/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYFSAGQVHVMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable compound for drug discovery .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-methyl-N-(1-oxaspiro[2.5]octan-6-yl)carbamate
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
Overview
Tert-butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol, is a compound belonging to the spirocyclic ether class. Its unique structure, featuring a spirocyclic ring system, has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The compound is characterized by its spirocyclic structure, which allows for diverse chemical reactivity. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions make it a versatile building block in organic synthesis and medicinal applications.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems, potentially modulating enzyme activities or receptor functions. The spirocyclic nature of the compound may facilitate binding to certain biological molecules, influencing metabolic pathways and cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence indicating that it may inhibit cancer cell proliferation.
- Enzyme Interaction Studies : The compound has been utilized to study enzyme interactions and metabolic pathways, providing insights into its biochemical effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study investigated the efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at certain concentrations.
- Anticancer Research : In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines (e.g., breast and colon cancer cells), suggesting potential as an anticancer agent.
- Enzyme Modulation : Research highlighted its role in modulating specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate | Spirocyclic carbamate | Antimicrobial, anticancer |
| Tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate | Spirocyclic ketone | Antimicrobial |
| Tert-butyl 1-Oxa-6-Azaspiro[2.5]octane | Spirocyclic azaspiro | Limited data available |
This table illustrates how the unique structural features of this compound contribute to its distinct biological activities compared to related compounds.
Q & A
Basic Question: How can researchers optimize the synthesis of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example:
- Temperature Control : Lower temperatures may reduce side reactions (e.g., ring-opening of the spirocyclic structure).
- Solvent Screening : Polar aprotic solvents like DMF or THF could stabilize intermediates, as seen in analogous carbamate syntheses .
- Catalyst Tuning : Use of mild bases (e.g., KCO) to avoid decomposition of the oxaspiro moiety.
Validate purity via HPLC and monitor reaction progress with to detect byproducts early .
Basic Question: What spectroscopic techniques are most effective for characterizing the spirocyclic core of this compound?
Methodological Answer:
- NMR Spectroscopy : and are critical for resolving the spirocyclic structure. For instance, the methyl group on the oxaspiro ring will show distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
- IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm) and spirocyclic ether C-O-C bands (~1100 cm) .
Advanced Question: How can computational modeling elucidate the reaction mechanism for spirocyclic ring formation?
Methodological Answer:
- DFT Calculations : Use Gaussian or COMSOL Multiphysics to model transition states and energy barriers for ring-closing steps. Compare activation energies of competing pathways (e.g., intramolecular vs. intermolecular reactions) .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability. For example, THF may stabilize oxaspiro intermediates via hydrogen bonding .
- Validate with Kinetic Data : Correlate computational predictions with experimental rate constants (e.g., via stopped-flow spectroscopy) .
Advanced Question: How should researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Multi-Technique Validation :
- pH Stress Testing : Expose the compound to buffered solutions (pH 1–12) and monitor degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under acidic/basic conditions to identify decomposition thresholds .
- Theoretical Framework : Link instability to protonation/deprotonation of the carbamate group using pKa predictions (e.g., ACD/Labs software) .
- Cross-Reference Analogues : Compare with structurally similar carbamates (e.g., tert-butyl pyrimidine derivatives) to identify trends .
Advanced Question: What experimental designs are suitable for probing the compound’s stability under oxidative/reductive conditions?
Methodological Answer:
- Factorial Design : Use a 2 factorial approach to test variables like oxidant concentration (HO), temperature, and reaction time .
- Reductive Stressors : Employ NaBH or LiAlH to assess carbamate cleavage. Monitor via if fluorinated analogs are used .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple synergistic effects of variables .
Advanced Question: How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Process Control : Implement continuous-flow reactors to enhance mixing and heat transfer, minimizing epimerization .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate stereochemistry .
- Scale-down Experiments : Perform DoE (Design of Experiments) on microreactors to predict large-scale behavior .
Basic Question: What safety protocols are critical when handling this compound, given its structural similarity to hazardous carbamates?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods, as recommended for tert-butyl carbamates with reactive spirocyclic moieties .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Waste Disposal : Incinerate at >1000°C to ensure complete decomposition of carbamate groups .
Advanced Question: How can theoretical frameworks guide the study of this compound’s biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., proteases) targeting the spirocyclic region .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability data from analogous compounds .
- Validate with In Vitro Assays : Cross-check computational predictions with cell-based permeability assays (e.g., Caco-2 models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
